Urea,1,3,4-thiadiazol-2-yl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea,1,3,4-thiadiazol-2-yl-(9ci) is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea,1,3,4-thiadiazol-2-yl-(9ci) typically involves the reaction of 1,3,4-thiadiazole derivatives with urea or its derivatives. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates under mild conditions to form the desired urea derivative . Another approach includes the reaction of 1,3,4-thiadiazole-2-amine with carbamoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of Urea,1,3,4-thiadiazol-2-yl-(9ci) may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Urea,1,3,4-thiadiazol-2-yl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Urea,1,3,4-thiadiazol-2-yl-(9ci) varies depending on its application. In the context of its antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death . As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular targets and pathways involved include interactions with specific enzymes and receptors that are crucial for the biological activity of the compound .
Comparison with Similar Compounds
Urea,1,3,4-thiadiazol-2-yl-(9ci) can be compared with other thiadiazole derivatives such as:
Thidiazuron (N-phenyl-N’-1,2,3-thiadiazol-5-ylurea): Known for its cytokinin-like activity and use in plant growth regulation.
1,3,4-Thiadiazole-2-thiol: Used as a precursor for the synthesis of various thiadiazole derivatives.
1,3,4-Thiadiazole-2-amine: Another important building block in the synthesis of biologically active compounds.
The uniqueness of Urea,1,3,4-thiadiazol-2-yl-(9ci) lies in its specific biological activities and its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
16279-22-4 |
---|---|
Molecular Formula |
C3H4N4OS |
Molecular Weight |
144.16 g/mol |
IUPAC Name |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
InChI Key |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
Canonical SMILES |
C1=NN=C(S1)NC(=O)N |
Synonyms |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.